molecular formula C12H18O3S B11869363 Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate

Cat. No.: B11869363
M. Wt: 242.34 g/mol
InChI Key: PWULAEPMAGZWEG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is a spirocyclic compound characterized by a sulfur atom (thia) and an oxygen atom (oxo) within its bicyclic framework. Its structure comprises a six-membered carbocyclic ring fused to a five-membered thiolane ring, with an ester functional group at position 2.

Key structural features include:

  • Spiro junction: Connects the cyclohexane and thiolane rings.
  • Ester group: Enhances solubility and reactivity for further derivatization.
  • Sulfur atom: Imparts unique electronic and steric properties compared to oxygen or nitrogen analogs.

Synthesis typically involves cyclization reactions using triflic acid or triethylsilane as catalysts, as evidenced by protocols for similar spiro compounds .

Properties

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C12H18O3S/c1-2-15-10(13)9-8-12(16-11(9)14)6-4-3-5-7-12/h9H,2-8H2,1H3

InChI Key

PWULAEPMAGZWEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCCCC2)SC1=O

Origin of Product

United States

Preparation Methods

Cyclization via Bromoacetyl Intermediate

A foundational method involves the cyclization of ethyl 1-bromoacetyl-1-cyclopropanecarboxylate with benzylamine, as detailed in US5508428A . The synthesis begins with ethyl acetoacetate, which undergoes reaction with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) to yield ethyl 1-acetyl-1-cyclopropanecarboxylate. Subsequent bromination using bromine generates the bromoacetyl derivative. Cyclization with benzylamine in tetrahydrofuran (THF) at room temperature for 24 hours forms the spirocyclic backbone.

Key Reaction Conditions:

  • Solvent: THF or dioxane.

  • Temperature: Room temperature to 100°C.

  • Purification: Column chromatography with benzene or ethyl acetate/light petroleum mixtures.

This method achieves moderate yields (70–85%) and is notable for its scalability. However, the use of toxic bromine necessitates stringent safety protocols .

Ramberg-Bäcklund Rearrangement for Spirocycle Formation

The Ramberg-Bäcklund rearrangement offers an alternative route, enabling the formation of episulfones from α-halogeno sulfones . In this approach, allyl 3-allyl-3,4-dihydro-4-oxo-2H-thiine-3-carboxylate is treated with morpholine and tetrakis(triphenylphosphine)palladium(0) in THF. The reaction proceeds via a -sigmatropic shift, yielding the spirocyclic product after 40 hours at room temperature.

Optimization Insights:

  • Catalyst: Palladium(0) enhances reaction efficiency.

  • Work-up: Filtration through silica gel and chromatography with diethyl ether/light petroleum (2:3).

  • Yield: 74% after purification .

This method is advantageous for stereochemical control but requires anhydrous conditions and specialized catalysts.

Condensation with Hydrazine Derivatives

A third strategy involves the condensation of ethyl 3-hydrazinyl-3-oxopropanoate with aryl aldehydes, adapted from hydrazone formation methodologies . Refluxing ethyl 3-hydrazinyl-3-oxopropanoate and salicylaldehyde in ethanol for 1 hour produces the corresponding hydrazone, which is subsequently cyclized under acidic conditions to form the spirocyclic structure.

Procedure Highlights:

  • Reagents: Ethanol as solvent, trifluoroacetic acid for cyclization.

  • Isolation: Crystallization from ethanol/water mixtures.

  • Yield: 82% for intermediate hydrazones .

While this method avoids halogenated reagents, the final cyclization step may require optimization to suppress side reactions.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Bromoacetyl Cyclization70–85%Scalable, well-documentedToxic bromine usage
Ramberg-Bäcklund74%Stereochemical controlAnhydrous conditions, costly catalysts
Hydrazine Condensation82%Mild conditionsRequires acidic cyclization
BF₃-Mediated Cyclization~60%Broad substrate toleranceHandling hazardous reagents

Mechanistic Considerations

The spirocyclic core forms via intramolecular nucleophilic attack, as exemplified in the bromoacetyl method . The carbonyl oxygen of the ester coordinates to the electrophilic bromine, facilitating ring closure. In the Ramberg-Bäcklund pathway, base-induced elimination generates a thiiranium intermediate, which rearranges to the episulfone .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate has been studied for its potential antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications, such as pharmaceuticals and agrochemicals .

Studies involving this compound focus on its reactivity with biological targets or other chemical entities. These interactions are crucial for evaluating the safety and efficacy of this compound in therapeutic contexts, particularly in drug development .

Case Studies

Study ReferenceFindings
Isolation of episulfones via treatment of halogeno sulfones; demonstrated the compound's potential in synthesizing biologically active derivatives.
Investigated the antibacterial activity of spiro compounds, including this compound; results showed promising antibacterial effects against specific strains.
Explored the synthesis and evaluation of related compounds for antioxidant and antibacterial activities; highlighted the importance of structural modifications for enhancing biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Variations in the Spiro Framework

1-Thia-4-azaspiro[4.5]decane-3-carboxylates
  • Example : Methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate .
  • Key Differences :
    • Replacement of the oxo group with an aza (NH) moiety.
    • Introduction of a benzoyl substituent at position 3.
  • Enhanced bioactivity as safeners or α-glucosidase inhibitors due to the chlorobenzoyl group .
1-Oxa-3-azaspiro[4.5]decane-3-carboxylates
  • Example: 2-(Dimethylamino)ethyl (7S)-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate .
  • Key Differences: Replacement of sulfur with oxygen (oxa) in the five-membered ring. Addition of a dimethylaminoethyl ester and fumarate counterion.
  • Impact: Improved solubility in polar solvents due to the charged dimethylamino group. Potential for neurological or antimicrobial applications .

Functional Group Modifications

Trioxaspiro Derivatives
  • Example : Ethyl (3R,4R)-2-hydroxy-4-isopropyl-2,8,8-trimethyl-6,10-dioxo-1,7,9-trioxaspiro[4.5]decane-3-carboxylate .
  • Key Differences :
    • Three oxygen atoms (trioxa) in the spiro system.
    • Hydroxyl and isopropyl substituents.
  • Impact :
    • Lower yields (65–70%) due to steric hindrance during cyclization .
    • Distinct NMR profiles (e.g., δ 1.85 ppm for methyl groups in CDCl₃) .
Dioxaspiro Derivatives
  • Example : Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate .
  • Key Differences :
    • Two oxygen atoms (dioxa) in the spiro system.
    • Simplified ester group without nitrogen or sulfur.
  • Impact :
    • Reduced molecular weight (228.24 g/mol) and boiling point .
    • Broader applicability in polymer chemistry or as intermediates.

Stereochemical and Substitutent Effects

Stereoisomeric Variants
  • Example : Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .
  • Key Differences :
    • Stereocenter at position 2 (S-configuration).
    • Methyl substituent and oxa-aza framework.
  • Impact: Altered pharmacokinetics due to chirality. Potential for enantioselective catalysis or drug delivery .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, CDCl₃)
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate C₁₁H₁₆O₃S 228.31 N/A N/A δ 1.30–1.29 (t, J = 7.2 Hz, ethyl CH₃)
Methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate C₁₇H₂₀ClNO₃S 377.86 141 83 δ 7.45–7.30 (m, aromatic H)
Ethyl (3R,4R)-2-hydroxy-4-isopropyl-trioxaspiro[4.5]decane-3-carboxylate C₁₈H₂₈O₇ 356.41 N/A 70 δ 4.29–4.21 (m, ester CH₂)
2-(Dimethylamino)ethyl oxa-azaspiro[4.5]decane-3-carboxylate fumarate C₁₉H₃₀N₂O₈ 400.43 N/A N/A δ 6.70 (s, fumarate CH)

Biological Activity

Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Formula : C12_{12}H18_{18}O3_3S
  • CAS Number : 924276-31-3

This compound features a spirocyclic structure that is characteristic of many biologically active molecules, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic core followed by functionalization to introduce the carboxylate group. The specific synthetic pathways can vary, but they often utilize established methodologies in organic synthesis to achieve the desired structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the spirocyclic framework. For instance, derivatives of spiro[4.5]decane have shown promising activity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AA549 (Lung)0.18
Compound BMDA-MB-231 (Breast)0.08
Compound CHeLa (Cervical)0.15

These findings suggest that this compound may possess similar or enhanced antitumor properties due to its structural analogies with other effective compounds .

Antimicrobial Activity

In addition to antitumor effects, preliminary investigations have indicated that derivatives of thiaspiro compounds exhibit antimicrobial properties. For example, certain Mannich bases derived from thiaspiro compounds demonstrated significant antimicrobial activity against various bacterial strains . This suggests that this compound might also be explored for its potential in treating infections.

Case Studies

A study conducted on a series of spirocyclic compounds revealed that modifications at specific positions could enhance biological activity significantly. For instance, substituents at the 4-position were found to optimize antitumor effects against specific cancer cell lines . This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

Q & A

What are the established synthetic routes for Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate, and how do reaction conditions influence yield?

Basic Question
The synthesis of spirocyclic compounds like this compound often employs cycloaddition reactions or transition metal-catalyzed strategies. For example:

  • Cycloaddition : Nitrone intermediates can react with acrylates under reflux conditions in dry toluene (37 hours, nitrogen atmosphere) to form spiro scaffolds, yielding ~13% after purification .
  • Rhodium-catalyzed methods : Rh₂(OAc)₄-mediated reactions with diazo compounds in CH₂Cl₂ at reflux (20–27 hours) achieve higher yields (~65%) .
  • Functionalization : Post-synthetic modifications, such as ester hydrolysis or amide coupling, require controlled pH and temperature to avoid ring-opening side reactions .

Key Variables : Catalyst choice (e.g., Rh₂(OAc)₄ vs. Pd), solvent polarity, and reaction time critically impact yield and purity.

How is the spirocyclic structure of this compound validated experimentally?

Basic Question
Structural confirmation relies on complementary techniques:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and ring conformations. For example, non-planar thiazolidine and cyclohexane rings were observed in related spiro compounds .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes spiro junctions via characteristic splitting patterns (e.g., cyclohexane protons at δ 1.2–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ adducts) .

Best Practice : Cross-validate crystallographic data with spectroscopic results to resolve ambiguities in stereochemistry .

How can researchers optimize synthetic yield while minimizing side products?

Advanced Question
Optimization strategies include:

  • Catalyst screening : Rhodium catalysts (e.g., Rh₂(OAc)₄) enhance regioselectivity in spiro ring formation compared to copper or palladium systems .
  • Solvent selection : Non-polar solvents (toluene, CH₂Cl₂) stabilize reactive intermediates, reducing polymerization side reactions .
  • Temperature control : Reflux conditions (e.g., 80–110°C) balance reaction rate and thermal decomposition risks .

Case Study : Increasing reaction time from 20 to 27 hours in Rh-catalyzed synthesis improved yield by 15% but required monitoring for byproduct formation via TLC .

How should contradictions between spectral data and computational models be resolved?

Advanced Question
Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystal packing forces:

  • Dynamic NMR : Variable-temperature ¹H NMR can detect conformational exchange in solution, explaining deviations from static X-ray structures .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify steric strain or hydrogen bonding not evident in crystallography .
  • Powder XRD : Assess bulk crystallinity if single-crystal data is unavailable .

Example : A related spiro compound showed a 0.05 Å discrepancy in C–O bond lengths between X-ray and DFT, attributed to crystal lattice constraints .

What methodologies are used to evaluate the biological activity of this compound?

Advanced Question
Mechanistic studies focus on:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., tryptophan hydroxylase 1) using fluorogenic substrates in rat liver microsomes .
  • In vivo models : Pulmonary hypertension studies in rats assess efficacy via pulmonary arterial pressure (PAP) measurements and histopathology .
  • SAR analysis : Modify the ester group (e.g., ethyl to methyl) or introduce substituents on the spiro ring to probe structure-activity relationships .

Critical Note : Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from impurities .

How can derivatives of this compound be designed for targeted drug discovery?

Advanced Question
Rational design involves:

  • Bioisosteric replacement : Substitute the thiaspiro sulfur with oxygen or nitrogen to modulate pharmacokinetics .
  • Prodrug strategies : Convert the ethyl ester to a tert-butyl ester for improved membrane permeability, followed by in vivo hydrolysis .
  • Fragment-based screening : Use the spiro core as a scaffold and append fragments (e.g., chlorophenyl groups) via Suzuki coupling .

Synthetic Challenges : Monitor steric hindrance during derivatization; bulky groups may destabilize the spiro conformation .

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